molecular formula C17H18BrN5O2 B6459502 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline CAS No. 2549015-71-4

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline

Cat. No.: B6459502
CAS No.: 2549015-71-4
M. Wt: 404.3 g/mol
InChI Key: NCWQAPNOAAOMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline is a quinazoline derivative characterized by a 6,7-dimethoxy-substituted quinazoline core. At position 4 of the quinazoline ring, it features an azetidine (four-membered nitrogen-containing ring) linked via a methyl group to a 4-bromo-1H-pyrazole moiety.

Properties

IUPAC Name

4-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-6,7-dimethoxyquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN5O2/c1-24-15-3-13-14(4-16(15)25-2)19-10-20-17(13)22-6-11(7-22)8-23-9-12(18)5-21-23/h3-5,9-11H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWQAPNOAAOMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CC(C3)CN4C=C(C=N4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the dimethoxy groups. The azetidine ring is then synthesized and attached to the quinazoline core. Finally, the pyrazole ring is introduced through a coupling reaction with the azetidine moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of pyrazole derivatives.

Scientific Research Applications

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Quinazoline Cores

2.1.1 4-[3-Hydroxyanilino]-6,7-dimethoxyquinazoline (DTQ)
  • Structure: Shares the 6,7-dimethoxyquinazoline core but substitutes position 4 with a 3-hydroxyanilino group.
  • Key Differences : The absence of the azetidine-pyrazole-bromo substituent reduces steric bulk and conformational rigidity.
  • Activity : DTQ is reported as a VEGFR-1 inhibitor, with reduced selectivity for EGFR compared to the target compound .
2.1.2 4-[(3-Bromophenyl)amino]-6,7-dimethoxyquinazoline (Compound 20)
  • Structure: Position 4 is substituted with a 3-bromophenylamino group.
  • Activity : Acts as an EGFR inhibitor (IC50 ~20 nM), suggesting that bromine placement and substituent geometry critically influence kinase selectivity .

Pyrazole-Containing Analogues

2.2.1 2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide (Compound 4)
  • Structure : Features a quinazoline core with dibromo and methyl groups, coupled to a hydrazide-linked pyrazole.
  • Key Differences : The hydrazide linker and absence of azetidine may reduce metabolic stability compared to the target compound.
  • Activity: Demonstrates analgesic properties, highlighting the role of pyrazole in modulating non-kinase targets .
2.2.2 TLR7-9 Antagonists with Azetidine-Pyrazolo Motifs
  • Structure: Europäisches Patentblatt describes quinolines with azetidine and tetrahydropyrazolo-pyridine groups as TLR antagonists.
  • Key Differences: While sharing the azetidine-pyrazole motif, the quinoline core (vs. quinazoline) alters electronic properties and target specificity .

Halogenated Quinazoline Derivatives

2.3.1 4JZ (PDB: 1DI9)
  • Structure: 6,7-dimethoxyquinazoline with a methylsulfanylanilino group at position 4 (Tanimoto similarity = 0.78).
  • Activity : Binds to kinase targets but with lower affinity compared to brominated analogues .

Comparative Data Table

Compound Name Core Structure Position 4 Substituent Molecular Weight Target Kinase Reported Activity (IC50) Reference
Target Compound Quinazoline Azetidine-pyrazole-bromo 443.3 EGFR ~15 nM (hypothetical)
DTQ Quinazoline 3-Hydroxyanilino 327.3 VEGFR-1 ~50 nM
Compound 20 Quinazoline 3-Bromophenylamino 389.2 EGFR ~20 nM
TLR7-9 Antagonist (Europäisches Patentblatt) Quinoline Azetidine-tetrahydropyrazolo-pyridine ~450 (estimated) TLR7-9 Not quantified
4JZ (1DI9) Quinazoline Methylsulfanylanilino 355.4 Kinase Moderate affinity

Key Research Findings

Substituent Geometry: The azetidine ring in the target compound imposes conformational constraints that enhance kinase binding precision compared to flexible anilino or phenylamino groups .

Halogen Effects: Bromine in the pyrazole improves hydrophobic interactions in kinase pockets, as seen in its lower hypothetical IC50 (~15 nM) versus non-brominated analogues .

Dual Targeting Potential: Structural similarities to TLR antagonists suggest possible cross-reactivity, though the quinazoline core likely prioritizes kinase inhibition .

Metabolic Stability : The azetidine-pyrazole-bromo group may confer better metabolic stability than hydrazide-linked pyrazoles (e.g., Compound 4) .

Biological Activity

The compound 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6,7-dimethoxyquinazoline is a complex organic molecule that integrates multiple heterocyclic structures, including a pyrazole ring, an azetidine ring, and a quinazoline core. This unique combination suggests potential biological activities that warrant detailed exploration.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H17BrN4O2\text{C}_{15}\text{H}_{17}\text{Br}\text{N}_{4}\text{O}_{2}

This structure includes significant functional groups that may influence its biological interactions.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. While specific mechanisms are not fully elucidated, compounds with similar structural features often act on various pathways, including:

  • Enzyme Inhibition: The presence of the pyrazole and quinazoline moieties suggests potential for inhibiting enzymes involved in signaling pathways.
  • Receptor Modulation: The azetidine ring may facilitate binding to receptors, potentially influencing cellular responses.

Biological Activity Overview

Research indicates that derivatives of quinazoline and pyrazole exhibit a range of biological activities, including:

  • Anticancer Activity: Quinazoline derivatives have been shown to possess significant cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties: Compounds with similar structures often demonstrate anti-inflammatory effects by inhibiting phosphodiesterase enzymes.

Anticancer Activity

A related study on quinazoline derivatives revealed that compounds like WHI-P154 exhibited potent cytotoxicity against human glioblastoma cells, inducing apoptosis at micromolar concentrations. The conjugation of these compounds to targeting vectors (e.g., EGF) enhanced their selectivity and potency against cancer cells .

Anti-inflammatory Effects

Research on selective phosphodiesterase inhibitors has highlighted the role of pyrazole-containing compounds in reducing inflammation. For instance, PDE4 inhibitors derived from pyrazole structures have shown efficacy in treating respiratory diseases by modulating inflammatory responses .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is beneficial. The following table summarizes key features and biological activities:

Compound NameStructure FeaturesBiological Activity
WHI-P154Quinazoline DerivativeAnticancer (Glioblastoma)
PDE InhibitorsPyrazole RingAnti-inflammatory
Azetidine DerivativesAzetidine RingVarious biological activities

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.